Dihydrophaseic acid

Description

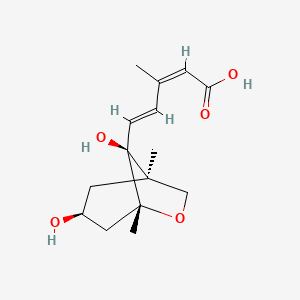

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E)-5-[(1R,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13+,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVFQYWMMJWUCD-VSTJRZLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@@H](C[C@]1(OC2)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315742 |

Source

|

| Record name | Dihydrophaseic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41756-77-8 |

Source

|

| Record name | Dihydrophaseic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41756-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrophaseic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrophaseic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Role of Dihydrophaseic Acid in Plant Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

Dihydrophaseic acid (DPA) is a principal catabolite of the phytohormone abscisic acid (ABA), a critical regulator of plant growth, development, and stress responses. Historically considered an inactive detoxification product, recent research suggests a more nuanced role for DPA in plant physiology. This technical guide provides an in-depth analysis of DPA's biosynthesis, physiological effects, and the experimental methodologies used to study its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this ABA metabolite.

Introduction

Abscisic acid is a central player in mediating a plant's adaptation to environmental challenges, most notably drought stress, by inducing stomatal closure to conserve water. The cellular concentration of ABA is tightly regulated through a dynamic balance of biosynthesis, catabolism, and transport. The primary route for ABA catabolism is through oxidation, leading to the formation of phaseic acid (PA) and subsequently dihydrophaseic acid (DPA). While DPA has long been classified as an inactive end-product, its accumulation in various plant tissues and its changing levels during key developmental processes, such as fruit ripening, have prompted a re-evaluation of its physiological significance. This guide delves into the current understanding of DPA's role, moving beyond the simple paradigm of inactivation to explore its potential involvement in modulating plant responses.

Biosynthesis and Catabolism of Dihydrophaseic Acid

The formation of DPA is the terminal step in the main oxidative pathway of ABA catabolism. This pathway is crucial for attenuating ABA signaling once the stress has subsided or during specific developmental transitions.

The biosynthesis of DPA from ABA proceeds through two enzymatic steps:

-

Oxidation of ABA to 8'-hydroxy-ABA: This initial and rate-limiting step is catalyzed by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family. This intermediate is unstable and spontaneously isomerizes to phaseic acid (PA).

-

Reduction of Phaseic Acid to Dihydrophaseic Acid: PA is then reduced to DPA by the enzyme phaseic acid reductase (PAR).[1]

Physiological Roles of Dihydrophaseic Acid

Stomatal Conductance

A primary and well-documented role of ABA is the induction of stomatal closure. Extensive research has been conducted to determine if DPA retains any of this activity. The consensus from multiple studies is that DPA is largely inactive in modulating stomatal aperture.

| Compound | Concentration (µM) | Species | Effect on Stomatal Aperture | Reference |

| (+/-)-Abscisic Acid | 20 | Commelina communis | Closure initiated within 4 minutes | [2] |

| Phaseic Acid (PA) | 10 | Commelina communis | Closure initiated within 4 minutes | [2] |

| Dihydrophaseic Acid (DPA) | 10 | Commelina communis | No stomatal closure | [2] |

| Dihydrophaseic Acid (DPA) | 10 | Amaranthus powelli | No stomatal closure | [2] |

| Dihydrophaseic Acid (DPA) | 10 | Hordeum vulgare | No stomatal closure | [2] |

| Dihydrophaseic Acid (DPA) | 10 | Xanthium strumarium | No stomatal closure | [2] |

| Dihydrophaseic Acid (DPA) | 10 | Zea mays | No stomatal closure | [2] |

| Dihydrophaseic Acid (DPA) | 10 | Vicia faba | No stomatal closure | [2] |

Table 1: Comparative effects of ABA, PA, and DPA on stomatal closure in various plant species.

Seed Germination and Dormancy

ABA is a potent inhibitor of seed germination and is crucial for the establishment and maintenance of seed dormancy. The role of DPA in this process is less clear, though its formation is part of the ABA catabolism that allows for the transition from dormancy to germination. During seed imbibition, the level of ABA typically decreases, while the levels of PA and DPA increase, indicating active ABA catabolism is necessary for germination to proceed. While direct application of DPA has not been extensively studied, the conversion of the more active PA to the inactive DPA is considered a key step in removing the inhibitory signal of ABA.[3]

Fruit Ripening

In some non-climacteric fruits, such as grapes, ABA is a key hormone promoting ripening. Interestingly, the accumulation of ABA during the onset of ripening (veraison) in grape berries is not primarily due to increased ABA biosynthesis but rather to a significant decrease in the concentration of its catabolite, DPA.[3][4] This suggests that the downregulation of ABA catabolism, and thus a reduction in DPA levels, is a critical regulatory point for increasing the active ABA pool to initiate ripening.

| Fruit | Ripening Stage | Change in ABA Concentration | Change in DPA Concentration | Reference |

| Grape (Vitis vinifera) | Onset of Veraison | Increase | Decrease | [3][4] |

| Tomato (Solanum lycopersicum) | Ripening | Increase | - | [5] |

Table 2: Changes in ABA and DPA concentrations during fruit ripening. (Note: Data for DPA in tomato ripening is not as clearly established as in grape).

Experimental Protocols

Quantification of Dihydrophaseic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of plant hormones and their metabolites.

Sample Preparation:

-

Harvest and Freeze: Harvest plant tissue (e.g., leaves, roots, seeds, fruit) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize and Grind: Lyophilize the frozen tissue to dryness and grind to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue (typically 10-50 mg) with an appropriate solvent, usually an acidic solution of methanol (B129727) or acetonitrile (B52724), containing deuterated internal standards (e.g., d-DPA) for accurate quantification.[2][6][7]

-

Solid-Phase Extraction (SPE): Clean up the extract using a mixed-mode or reversed-phase SPE cartridge to remove interfering compounds.

-

Elution and Concentration: Elute the hormones from the SPE cartridge and concentrate the eluate under a stream of nitrogen before resuspending in the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Parameters (General Guidance):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phases: Typically a gradient of acidic water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for ABA and its metabolites.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DPA and its internal standard need to be optimized for the instrument being used.

In Vitro Phaseic Acid Reductase (PAR) Assay

This assay measures the enzymatic activity of PAR, which converts PA to DPA.

Protocol Outline:

-

Protein Extraction: Extract total protein from plant tissues or use a recombinantly expressed and purified PAR enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a specific pH) containing:

-

Phaseic acid (substrate)

-

NADPH (cofactor)

-

The protein extract or purified enzyme

-

-

Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl or acetic acid).

-

Product Extraction: Extract the product (DPA) with an organic solvent (e.g., ethyl acetate).

-

Quantification: Analyze the extracted product by LC-MS/MS to determine the amount of DPA formed.

Stomatal Aperture Bioassay

This method assesses the effect of DPA on stomatal aperture in isolated epidermal peels.[9][10]

Protocol:

-

Epidermal Peels: Prepare epidermal peels from the abaxial side of leaves from well-watered plants (e.g., Arabidopsis thaliana or Vicia faba).

-

Pre-incubation: Float the peels in a stomatal opening buffer under light to induce stomatal opening.

-

Treatment: Transfer the peels to the opening buffer containing different concentrations of DPA or a control solution (e.g., the solvent used to dissolve DPA).

-

Incubation: Incubate for a specific duration (e.g., 2-3 hours).

-

Imaging: Mount the peels on a microscope slide and capture images of the stomata.

-

Measurement: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pores. The stomatal aperture is often expressed as the ratio of width to length.

Seed Germination Assay

This assay evaluates the effect of DPA on seed germination.

Protocol:

-

Seed Sterilization: Surface-sterilize seeds (e.g., Arabidopsis thaliana) to prevent microbial contamination.

-

Plating: Plate the seeds on a sterile medium (e.g., Murashige and Skoog agar) supplemented with a range of DPA concentrations or a control.

-

Stratification: If required for the species, stratify the plates at 4°C in the dark to break dormancy.

-

Germination Conditions: Transfer the plates to a growth chamber with controlled light and temperature conditions.

-

Scoring: Score germination daily, typically defined as the emergence of the radicle, for a set period (e.g., 7 days). Calculate the germination percentage and germination rate.

Root Growth Assay

This assay determines the impact of DPA on primary and lateral root growth.

Protocol:

-

Seedling Growth: Germinate and grow seedlings vertically on a control medium for a few days until the primary root is established.

-

Transfer: Transfer seedlings of uniform size to new vertical plates containing the growth medium supplemented with different concentrations of DPA or a control.

-

Growth Measurement: Mark the position of the root tip at the time of transfer and allow the seedlings to grow for several more days. Measure the new growth of the primary root and count the number of emerged lateral roots.

Gene Expression Analysis in Response to Dihydrophaseic Acid

To understand the molecular mechanisms underlying any potential physiological effects of DPA, gene expression analysis, such as RNA-sequencing (RNA-seq), can be performed.

Conclusion and Future Directions

Dihydrophaseic acid, as the end-product of the primary ABA catabolic pathway, plays a crucial role in attenuating ABA-mediated responses. While direct hormonal activity of DPA appears to be minimal, particularly in the context of stomatal regulation, its formation is a key regulatory step. The inverse correlation between DPA and ABA levels during grape berry ripening highlights the importance of catabolism in controlling the pool of active ABA for developmental processes.

Future research should focus on several key areas:

-

Elucidating the activity of DPA in a broader range of physiological processes and plant species. While largely inactive in stomatal control, subtle or context-dependent roles in other processes cannot be ruled out.

-

Investigating the potential for DPA or its derivatives to be reconverted to more active forms under specific conditions.

-

Characterizing the transport and subcellular localization of DPA to better understand its fate within the plant.

-

Developing specific inhibitors of phaseic acid reductase to pharmacologically manipulate DPA levels and further dissect its role in plant physiology.

A comprehensive understanding of the entire ABA metabolic pathway, including the fate and potential signaling roles of its catabolites like DPA, is essential for developing novel strategies to improve crop resilience and productivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the Mechanisms Initiating Veraison in Grape Berries [mdpi.com]

- 4. Frontiers | The Biphasic Root Growth Response to Abscisic Acid in Arabidopsis Involves Interaction with Ethylene and Auxin Signalling Pathways [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The relationship of drought-related gene expression in Arabidopsis thaliana to hormonal and environmental factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis CYP707As Encode (+)-Abscisic Acid 8′-Hydroxylase, a Key Enzyme in the Oxidative Catabolism of Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

Dihydrophaseic Acid: A Stable Biomarker for Abiotic Stress in Plants

An In-depth Technical Guide for Researchers and Scientific Professionals

Introduction

Abiotic stresses, including drought, salinity, and extreme temperatures, pose significant threats to global agriculture and food security. Plants have evolved intricate signaling networks to perceive and respond to these environmental challenges, with the phytohormone abscisic acid (ABA) playing a central role. As research delves deeper into the molecular mechanisms of stress tolerance, the need for reliable biomarkers to quantify stress levels and plant responses has become paramount. Dihydrophaseic acid (DPA), a major catabolite of ABA, is emerging as a robust and reliable biomarker for assessing the activation of the ABA signaling pathway in response to abiotic stress. This technical guide provides a comprehensive overview of DPA's role as a biomarker, including its metabolic pathway, detailed experimental protocols for its quantification, and a summary of its accumulation under various stress conditions.

The Abscisic Acid Catabolic Pathway and the Formation of Dihydrophaseic Acid

The concentration of active ABA in plant tissues is tightly regulated through a balance of biosynthesis and catabolism. When plants encounter abiotic stress, ABA biosynthesis is upregulated to initiate a signaling cascade that leads to adaptive physiological responses, such as stomatal closure and the expression of stress-responsive genes. To attenuate the signal and prevent detrimental effects from prolonged high levels of ABA, the hormone is catabolized into inactive forms.

The primary catabolic pathway for ABA involves its hydroxylation at the 8'-methyl group, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP707A family. This hydroxylation results in the formation of an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA). Subsequently, PA is reduced to dihydrophaseic acid (DPA) by a PA reductase. Due to its stability and accumulation, DPA serves as a reliable indicator of ABA turnover and, consequently, the intensity and duration of the stress response.

Signaling Pathway of ABA Metabolism

Caption: ABA metabolic pathway leading to the formation of DPA.

Quantitative Analysis of Dihydrophaseic Acid under Abiotic Stress

The accumulation of DPA is a clear indicator of an active ABA-mediated stress response. Quantitative analysis of DPA levels provides valuable data for assessing plant stress tolerance and for screening compounds that may modulate plant stress responses.

DPA Accumulation in Response to Water Stress in Bean Leaves

A study on water-stressed bean leaves demonstrated a significant increase in DPA levels. In unwilted leaves, the concentration of DPA was already 20 times higher than that of ABA.[1][2] Following a 10% wilt, DPA levels rose from 0.8 µg/g fresh weight to over 3 µg/g fresh weight.[1][2]

| Compound | Unwilted Leaves (µg/g fresh weight) | Wilted Leaves (µg/g fresh weight) |

| ABA | 0.04 | ~0.5 |

| PA | 0.20 | 1.0 |

| DPA | 0.80 | >3.0 |

DPA Accumulation in Brassica napus Siliques

In developing Brassica napus siliques, DPA was found to be the major accumulating catabolite of ABA.[1] The concentration of DPA in the valves reached as high as 97,300 pmol/g dry mass.[1]

| Tissue | Developmental Stage (days after anthesis) | ABA (pmol/g dry mass) | DPA (pmol/g dry mass) |

| Seeds | 24 | 23,300 | Not specified |

| Valves | 24 | 292-447 | 97,300 |

Experimental Protocols for Dihydrophaseic Acid Analysis

Accurate quantification of DPA requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the analysis of ABA and its catabolites due to its high sensitivity and selectivity.

General Experimental Workflow for Phytohormone Analysis

Caption: General workflow for the extraction and analysis of DPA.

Detailed LC-MS/MS Protocol for DPA Quantification

This protocol is a composite of methodologies described in the literature for the analysis of ABA and its catabolites.

1. Sample Preparation and Extraction:

-

Plant Material: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction Solvent: Add 1 mL of an extraction solvent such as acetone:water:acetic acid (80:19:1, v/v/v) or 80% acetonitrile (B52724) containing 1% acetic acid.

-

Internal Standards: For accurate quantification, add a known amount of deuterated internal standards (e.g., d6-ABA) to the extraction solvent.

-

Extraction: Vortex the mixture vigorously and incubate at 4°C for 1 hour with shaking. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant. A second extraction of the pellet can be performed to ensure complete recovery.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge with 1 mL of methanol followed by 1 mL of the initial extraction solvent (without the organic phase).

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water with 1% acetic acid) to remove interfering compounds.

-

Elution: Elute the ABA and its catabolites, including DPA, with 1-2 mL of the extraction solvent (e.g., 80% acetonitrile or methanol with 1% acetic acid).

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid or acetic acid.

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the compounds.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 5-10 µL.

-

Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for ABA and its catabolites.

- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DPA and the internal standards are monitored.

- MRM Transitions for DPA: The exact m/z values for the precursor and product ions should be optimized for the specific instrument being used. A common transition for DPA is m/z 281.2 -> 153.1.

Dihydrophaseic Acid in Signaling: An Indirect Role

Current research primarily positions DPA as an inactive catabolite of ABA, with its accumulation serving as a marker for ABA turnover rather than having a direct signaling role itself. The ABA signaling pathway is well-characterized and involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This de-repression allows for the activation of SnRK2 kinases, which in turn phosphorylate downstream targets, including transcription factors that regulate the expression of stress-responsive genes.

The accumulation of DPA can be seen as part of a negative feedback loop. High levels of ABA, induced by stress, lead to its own catabolism, thereby reducing the active ABA pool and attenuating the stress signal. Therefore, while DPA itself may not be an active signaling molecule, its concentration provides a quantitative measure of the flux through the ABA signaling pathway.

ABA Signaling and Negative Feedback

References

The Biosynthesis of Dihydrophaseic Acid from Abscisic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway converting abscisic acid (ABA) to dihydrophaseic acid (DPA), a key catabolic route regulating the levels of the vital plant hormone ABA. This pathway is of significant interest for understanding plant stress responses and for the development of novel agrochemicals. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visualizations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The conversion of abscisic acid to dihydrophaseic acid is a two-step enzymatic process that plays a crucial role in the deactivation of ABA. This catabolic pathway ensures the fine-tuned regulation of ABA levels, which is essential for plant growth, development, and adaptation to environmental stress.[1]

The first and rate-limiting step is the hydroxylation of ABA at the 8'-position, catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (CYP707A).[2][3] This reaction produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to form phaseic acid (PA).

In the second step, phaseic acid is then reduced to dihydrophaseic acid by a phaseic acid reductase. In Arabidopsis thaliana, this enzyme has been identified as a member of the cinnamoyl-CoA reductase-like family, designated as CRL1.[4]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in the pathway provide insights into their efficiency and substrate affinity. Below is a summary of reported kinetic values for ABA 8'-hydroxylase (CYP707A) from different plant species.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| CYP707A3 | Arabidopsis thaliana | (+)-ABA | 1.3 | 15 (nmol/min/nmol P450) | --INVALID-LINK-- |

| ABA 8'-hydroxylase | Zea mays | (+)-ABA | 13.8 | Not reported | --INVALID-LINK-- |

| CYP707A1 | Hordeum vulgare | (+)-ABA | 2.5 | Not reported | --INVALID-LINK-- |

| CYP707A1 | Oryza sativa | (+)-ABA | 4.2 | Not reported | --INVALID-LINK-- |

Note: Vmax values are reported in different units across studies and may not be directly comparable.

As of the latest literature review, specific kinetic parameters (Km and Vmax) for phaseic acid reductase (e.g., CRL1) have not been extensively reported.

Metabolite Concentrations

The endogenous concentrations of ABA, PA, and DPA vary significantly between plant species, tissues, and environmental conditions. The following table provides a summary of reported concentrations in various plant materials.

| Plant Species | Tissue | Condition | ABA (ng/g DW) | PA (ng/g DW) | DPA (ng/g DW) | Reference |

| Arabidopsis thaliana | Seeds (dry) | Control | ~1500 | ~200 | ~100 | --INVALID-LINK-- |

| Arabidopsis thaliana | Seeds (24h imbibed) | Control | ~100 | ~600 | ~800 | --INVALID-LINK-- |

| Vicia faba | Leaves | Well-watered | ~20 | ~50 | ~150 | --INVALID-LINK-- |

| Vicia faba | Leaves | Water-stressed | ~150 | ~250 | ~300 | --INVALID-LINK-- |

| Vitis vinifera | Xylem sap | Non-stressed | ~0.5 (ng/ml) | ~1 (ng/ml) | ~2 (ng/ml) | --INVALID-LINK-- |

| Vitis vinifera | Xylem sap | Water-stressed | ~10 (ng/ml) | ~20 (ng/ml) | ~30 (ng/ml) | --INVALID-LINK-- |

| Brassica napus | Valves (24 DAA) | Control | ~300 | Not reported | ~97300 (pmol/g DM) | --INVALID-LINK-- |

Note: DAA = Days After Anthesis; DW = Dry Weight; DM = Dry Mass. Concentrations can vary widely based on the specific experimental setup.

Experimental Protocols

In Vitro ABA 8'-Hydroxylase Activity Assay

This protocol is adapted from methods used for the characterization of recombinant CYP707A enzymes.

1. Enzyme Source:

-

Heterologously express the CYP707A of interest in a suitable system (e.g., insect cells or yeast) and prepare microsomal fractions.

2. Reaction Mixture (per sample):

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

1.5 mM NADPH

-

Microsomal protein (e.g., 50-100 µg)

-

(+)-ABA (substrate) to the desired final concentration (e.g., 0.1 - 20 µM for kinetic analysis)

-

Make up to a final volume of 200 µL with sterile water.

3. Reaction Procedure:

-

Pre-warm the reaction mixture (without ABA) at 30°C for 5 minutes.

-

Initiate the reaction by adding the ABA substrate.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 1 N HCl.

4. Product Extraction and Analysis:

-

Add an internal standard (e.g., deuterated PA or DPA).

-

Extract the products twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 10% methanol).

-

Analyze the formation of phaseic acid by LC-MS/MS.

Phaseic Acid Reductase Activity Assay

A detailed, standardized protocol for a phaseic acid reductase assay is not as commonly cited. However, a general approach can be adapted from other reductase assays.[5][6][7]

1. Enzyme Source:

-

Purified recombinant phaseic acid reductase (e.g., CRL1) or a protein extract from tissues with high expression.

2. Reaction Mixture (per sample):

-

100 mM Tris-HCl buffer (pH 7.0)

-

500 µM NADPH

-

Purified enzyme or protein extract

-

Phaseic acid (substrate) to the desired final concentration

-

Make up to a final volume.

3. Reaction Procedure:

-

Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) in a spectrophotometer at a constant temperature.

-

Alternatively, conduct the reaction for a fixed time, stop it, and quantify the formation of DPA by LC-MS/MS as described for the ABA 8'-hydroxylase assay.

LC-MS/MS Quantification of ABA, PA, and DPA in Plant Tissues

This protocol provides a general workflow for the simultaneous quantification of ABA and its catabolites.[8][9][10]

1. Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Weigh approximately 50-100 mg of the frozen powder.

2. Extraction:

-

Add 1 mL of pre-chilled extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v) containing a known amount of deuterated internal standards for ABA, PA, and DPA.[8]

-

Vortex vigorously and incubate on ice or at 4°C for 30 minutes with shaking.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Use a reversed-phase SPE cartridge (e.g., Oasis HLB).

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the supernatant.

-

Wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute the analytes with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in a suitable injection volume (e.g., 100 µL of 10% methanol).

-

Inject onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of acid (e.g., 0.1% formic acid).

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with optimized parent-to-daughter ion transitions for each analyte and internal standard.

Concluding Remarks

The biosynthetic pathway from abscisic acid to dihydrophaseic acid represents a critical control point in the regulation of ABA homeostasis in plants. A thorough understanding of the enzymes involved, their kinetics, and the resulting metabolite concentrations under various conditions is paramount for both fundamental plant science and the development of strategies to enhance crop resilience and productivity. The protocols and data presented in this guide offer a comprehensive resource for researchers in this field. Future work should focus on elucidating the kinetic properties of phaseic acid reductases from a variety of plant species and further expanding the quantitative analysis of these metabolites across a broader range of physiological and environmental contexts.

References

- 1. Molecular Mechanism for the Regulation of ABA Homeostasis During Plant Development and Stress Responses [mdpi.com]

- 2. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of specific inhibitors of CYP707A, a key enzyme in the catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamoyl coA: NADP oxidoreductase-like 1 regulates abscisic acid response by modulating phaseic acid homeostasis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Assay of Invertase [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dihydrophaseic Acid in Seed Dormancy and Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrophaseic acid (DPA) is a principal catabolite of abscisic acid (ABA), a key phytohormone governing seed dormancy. The conversion of bioactive ABA to the generally inactive DPA is a critical step in the hormonal regulation that permits the transition from a dormant to a germinative state. This technical guide provides an in-depth exploration of the function of DPA in seed biology, detailing the metabolic pathways, experimental quantification, and physiological effects. While quantitative data on the direct application of DPA to seeds is limited in publicly accessible literature, its formation represents a crucial mechanism for attenuating ABA-induced dormancy and promoting germination. Understanding the dynamics of ABA catabolism to DPA offers potential targets for manipulating seed dormancy and germination for agricultural and pharmaceutical applications.

Introduction: The Hormonal Tug-of-War in Seed Dormancy

Seed dormancy is an adaptive trait that ensures seed germination occurs under favorable environmental conditions, maximizing seedling survival. This complex process is regulated by a delicate interplay of phytohormones, with abscisic acid (ABA) acting as the primary dormancy-inducing and -maintaining signal.[1][2] For germination to commence, the inhibitory effects of ABA must be overcome. This is achieved through a combination of reduced ABA biosynthesis, decreased sensitivity to ABA, and increased ABA catabolism.[1][3] Dihydrophaseic acid (DPA) is a major end-product of the primary ABA catabolic pathway and its production is intrinsically linked to the release of dormancy and the promotion of germination.[4][5]

The Abscisic Acid Catabolic Pathway to Dihydrophaseic Acid

The metabolic inactivation of ABA to DPA is a two-step enzymatic process primarily occurring in the cytoplasm.

-

Oxidation of ABA to Phaseic Acid (PA): ABA is first hydroxylated at the 8'-position by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (CYP707A family), to form an unstable intermediate, 8'-hydroxy ABA. This intermediate then spontaneously isomerizes to phaseic acid (PA).[4][5]

-

Reduction of PA to Dihydrophaseic Acid (DPA): PA is subsequently reduced by PA reductase (PAR) to form dihydrophaseic acid (DPA).[4]

The formation of DPA effectively removes bioactive ABA from the cellular environment, thus relieving the inhibition of germination.

Quantitative Data on Hormone Effects on Seed Germination

| Plant Species | ABA Concentration | Germination Percentage (%) | Reference |

| Arabidopsis thaliana | 0 µM (Control) | ~98% | [6] |

| 0.5 µM | ~80% | [6] | |

| 1 µM | ~50% | [6] | |

| 5 µM | ~10% | [6] | |

| Pseudoroegneria spicata (Bluebunch Wheatgrass) | 0 g/kg seed (Control) | ~90% | [7][8] |

| 2.2 g/kg seed | ~85% | [7] | |

| 4.4 g/kg seed | ~80% | [7] | |

| 8.8 g/kg seed | ~70% | [7] | |

| 17.6 g/kg seed | ~60% | [7] | |

| Zea mays (Maize) | 0 mg/L (Control) | 95.89% | [9] |

| 9 mg/L | Not specified | [9] | |

| 12 mg/L | Not specified | [9] |

Note: The data presented are compiled from different studies and experimental conditions may vary.

Studies on the application of purified DPA have primarily focused on other physiological responses, such as stomatal closure, where 10 micromolar DPA was found to be inactive.[1] This supports the role of DPA as an inactive catabolite.

Experimental Protocols

Quantification of Dihydrophaseic Acid in Seeds by UPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of DPA from seed tissues. Optimization may be required for specific seed types.

4.1.1. Materials

-

Liquid nitrogen

-

Mortar and pestle or bead beater

-

Extraction solvent: 80% acetonitrile (B52724) with 1% acetic acid

-

Internal standards (e.g., deuterated DPA, if available, or a structurally similar compound)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

UPLC-MS/MS system

4.1.2. Method

-

Sample Preparation:

-

Freeze 50-100 mg of seed tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent containing the internal standard.

-

Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup (Optional but recommended):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the phytohormones with an appropriate solvent (e.g., methanol).

-

-

Sample Concentration and Reconstitution:

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for DPA will need to be determined.

-

Seed Germination Bioassay

This protocol describes a method to assess the effect of exogenous compounds on seed germination.

4.2.1. Materials

-

Petri dishes (sterile)

-

Filter paper (sterile)

-

Seeds of interest (e.g., Arabidopsis thaliana)

-

Test solutions: Dihydrophaseic acid and Abscisic acid at various concentrations. A control with the solvent (e.g., sterile water with a small amount of ethanol (B145695) or DMSO if needed to dissolve the compounds) should be included.

-

Growth chamber or incubator with controlled light and temperature.

4.2.2. Method

-

Seed Sterilization:

-

Surface sterilize seeds to prevent fungal and bacterial contamination (e.g., wash with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water).

-

-

Plating:

-

Place two layers of sterile filter paper in each Petri dish.

-

Moisten the filter paper with a defined volume of the respective test solution (e.g., 3 mL for a 9 cm Petri dish).

-

Evenly place a known number of seeds (e.g., 50-100) on the moistened filter paper.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Place the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

-

Data Collection:

-

Score germination at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 7 days).

-

A seed is considered germinated upon radicle emergence.

-

-

Data Analysis:

-

Calculate the germination percentage for each treatment at each time point.

-

Plot germination curves (percentage germination vs. time).

-

Dihydrophaseic Acid and Signaling

Current scientific consensus indicates that dihydrophaseic acid is an inactive catabolite of ABA and does not possess its own distinct signaling pathway to regulate seed dormancy.[1] Its primary function is to reduce the pool of active ABA, thereby allowing the downstream components of the ABA signaling pathway to become inactive. The core ABA signaling module involves PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases. In the presence of ABA, the hormone binds to its receptors, which then inhibit PP2Cs. This allows for the activation of SnRK2s, which in turn phosphorylate downstream transcription factors like ABI5, leading to the expression of genes that inhibit germination. The catabolism of ABA to DPA disrupts this cascade by removing the initial signal.

Conclusion and Future Perspectives

Dihydrophaseic acid is a critical component in the regulation of seed dormancy and germination, not through its own activity, but through its role as the inactive end-product of abscisic acid catabolism. The enzymatic conversion of ABA to DPA is a key mechanism for reducing the inhibitory signal of ABA, thereby tipping the hormonal balance in favor of germination. For researchers and professionals in drug development, targeting the enzymes involved in ABA catabolism, such as ABA 8'-hydroxylase and PA reductase, could provide novel strategies for manipulating seed dormancy and germination. Further research is warranted to obtain more precise quantitative data on the direct effects of DPA on seed germination across a variety of plant species and to explore the potential for modulating DPA levels to improve agricultural and horticultural outcomes.

References

- 1. Effects of Phaseic Acid and Dihydrophaseic Acid on Stomata and the Photosynthetic Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Identification of a Dihydrophaseic Acid Aldopyranoside from Soybean Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.library.ubc.ca [ojs.library.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Dihydrophaseic Acid in Plant Stress Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrophaseic acid (DPA) is a key metabolite in the catabolism of the phytohormone abscisic acid (ABA), a central regulator of plant stress responses. While ABA's role in signaling pathways that govern processes like stomatal closure, seed dormancy, and stress-responsive gene expression is well-established, the direct signaling functions of its catabolites, including DPA, are less clear. This technical guide provides an in-depth analysis of the current understanding of DPA's role in plant stress signaling. It consolidates evidence primarily pointing to an indirect role for DPA, centered on its regulation of ABA homeostasis, and presents data suggesting a lack of direct signaling activity. This guide includes a detailed examination of the ABA metabolic pathway, quantitative data on DPA's physiological effects, and relevant experimental methodologies.

Introduction

Plants, as sessile organisms, have evolved intricate signaling networks to respond to a myriad of environmental stresses, including drought, salinity, and extreme temperatures. Abscisic acid (ABA) is a critical signaling molecule at the heart of these responses. The physiological effects of ABA are tightly regulated by a dynamic balance between its biosynthesis and catabolism. Dihydrophaseic acid (DPA) is a major catabolite of ABA, and its accumulation has often been considered a marker of ABA degradation. This guide explores the nuanced role of DPA, moving beyond its identity as a mere breakdown product to investigate its potential, or lack thereof, as an active signaling molecule in plant stress pathways.

The Abscisic Acid Metabolic Pathway and the Position of DPA

The concentration of active ABA in plant tissues is meticulously controlled through its biosynthesis and catabolism. The primary pathway for ABA inactivation involves its oxidation.

The catabolic cascade begins with the hydroxylation of ABA at the 8'-position by the enzyme ABA 8'-hydroxylase , a cytochrome P450 monooxygenase encoded by the CYP707A gene family.[1][2][3][4] This initial step produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to form phaseic acid (PA) .[1][2][5] Subsequently, PA is converted to DPA by the enzyme phaseic acid reductase (PAR) .[1]

The interplay between the biosynthesis of ABA and its degradation to PA and DPA is crucial for modulating plant stress responses. For instance, during the onset of veraison in grapes, a developmental process sensitive to water stress, a decrease in DPA levels is observed, which correlates with an increase in ABA concentration.[6] This suggests that the regulation of ABA catabolism, and therefore DPA formation, is a key control point in stress-related developmental processes.

Investigating the Direct Signaling Role of Dihydrophaseic Acid

While the inverse relationship between DPA and ABA levels points to an indirect role in stress signaling, the question of whether DPA itself possesses intrinsic signaling activity has been a subject of investigation. A key physiological response mediated by ABA is the regulation of stomatal aperture to control water loss during drought stress.

Experimental Evidence on Stomatal Response

Seminal work by Sharkey and Raschke (1980) directly tested the effects of DPA on stomata.[7] Their research involved applying purified DPA to isolated epidermal strips and observing the effect on stomatal aperture. The study concluded that, unlike ABA, DPA did not induce stomatal closure in the species tested.

| Compound | Concentration (µM) | Species | Effect on Stomatal Aperture | Reference |

| Dihydrophaseic Acid (DPA) | 10 | Commelina communis | No closure | [7] |

| Dihydrophaseic Acid (DPA) | 10 | Amaranthus powelli | No closure | [7] |

| Dihydrophaseic Acid (DPA) | 10 | Hordeum vulgare | No closure | [7] |

| Dihydrophaseic Acid (DPA) | 10 | Xanthium strumarium | No closure | [7] |

| Dihydrophaseic Acid (DPA) | 10 | Zea mays | No closure | [7] |

| Dihydrophaseic Acid (DPA) | 10 | Vicia faba | No closure | [7] |

| (±)-Abscisic Acid | 10 - 20 | Commelina communis | Closure | [7] |

Table 1: Summary of Quantitative Data on the Effect of Dihydrophaseic Acid on Stomatal Closure.

The lack of a stomatal response to DPA across multiple species provides strong evidence against its role as a direct signaling molecule in this critical stress response pathway.

Search for a DPA Receptor

Experimental Protocols

To facilitate further research in this area, this section outlines the general methodologies for key experiments cited in this guide.

Stomatal Aperture Assay

This protocol is a generalized procedure based on the principles of the experiments conducted by Sharkey and Raschke (1980).[7]

Objective: To determine the effect of a test compound (e.g., DPA) on stomatal aperture in isolated epidermal strips.

Materials:

-

Fully expanded leaves of the plant species of interest.

-

Microscope slides and coverslips.

-

Microscope with a calibrated eyepiece micrometer.

-

Incubation buffer (e.g., a buffered solution containing KCl and CaCl2 at a specific pH).

-

Test compounds (DPA, ABA) dissolved in an appropriate solvent (e.g., ethanol, followed by dilution in the incubation buffer).

-

Control solution (incubation buffer with the same concentration of the solvent used for the test compounds).

-

Forceps and razor blades.

Procedure:

-

Preparation of Epidermal Strips: Carefully peel the abaxial (lower) epidermis from a healthy, turgid leaf. Cut the peel into small squares (e.g., 5x5 mm).

-

Incubation: Float the epidermal strips on the control solution in a petri dish under light and controlled temperature to allow stomata to open.

-

Treatment: Once stomata are open, transfer the strips to the solutions containing the test compounds (DPA, ABA) or the control solution.

-

Measurement: At specified time intervals, remove a strip from each treatment, mount it on a microscope slide in the respective solution, and cover with a coverslip.

-

Data Collection: Using a microscope, measure the width of the stomatal pore (aperture) for a statistically significant number of stomata (e.g., 20-30) per strip.

-

Analysis: Compare the average stomatal aperture in the DPA-treated strips to the control and ABA-treated strips.

Conclusion and Future Perspectives

The available evidence strongly indicates that dihydrophaseic acid's primary role in plant stress signaling is indirect, functioning as a key catabolite in the regulation of ABA homeostasis. Direct application of DPA does not elicit hallmark ABA-mediated responses such as stomatal closure, and there is no current evidence for a DPA-specific signaling pathway or receptor.

For researchers and professionals in drug development, this distinction is critical. Targeting the enzymes involved in DPA formation, namely ABA 8'-hydroxylase and phaseic acid reductase, could be a viable strategy to modulate endogenous ABA levels and thereby enhance plant stress tolerance. In contrast, developing agonists or antagonists for a putative DPA receptor is not supported by the current body of scientific literature.

Future research could explore other potential, more subtle roles of DPA. For instance, investigating its effects on the expression of genes involved in ABA transport or the activity of other hormone pathways could reveal currently unknown functions. However, based on the existing data, DPA should be primarily considered a biomarker for ABA catabolism rather than an active signaling molecule in its own right.

References

- 1. researchgate.net [researchgate.net]

- 2. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis CYP707As encode (+)-abscisic acid 8'-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP707A1 and CYP707A2, Which Encode Abscisic Acid 8′-Hydroxylases, Are Indispensable for Proper Control of Seed Dormancy and Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Mechanisms Initiating Veraison in Grape Berries [mdpi.com]

- 7. Effects of Phaseic Acid and Dihydrophaseic Acid on Stomata and the Photosynthetic Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Hormonal Activity of Dihydrophaseic Acid in Plant Development: A Technical Guide

Abstract

Dihydrophaseic acid (DPA) is a principal catabolite of the phytohormone abscisic acid (ABA). While ABA is a critical regulator of numerous plant processes, including seed dormancy, germination, and stress responses, the direct hormonal activity of its catabolites is less understood. This technical guide provides an in-depth analysis of the hormonal role of DPA in plant development. Through a review of existing literature, this document summarizes quantitative data on DPA's bioactivity, details relevant experimental protocols for its study, and visualizes its metabolic and signaling context. The evidence presented indicates that DPA is largely an inactive catabolite with minimal to no direct hormonal function in key ABA-regulated processes. Its primary role appears to be as a product of ABA inactivation, with its concentration serving as an indicator of ABA turnover.

Introduction

Abscisic acid (ABA) is a central phytohormone that governs a wide array of developmental and physiological processes in plants, particularly in mediating adaptive responses to abiotic stress.[1] The endogenous levels of ABA are tightly controlled through a balance of biosynthesis, catabolism, and transport.[2] The primary pathway for ABA catabolism involves its hydroxylation at the 8'-methyl group to form 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA).[2] PA is then reduced to dihydrophaseic acid (DPA).[2] Understanding the biological activity of these catabolites is crucial for a complete picture of ABA signaling and homeostasis. This guide focuses on DPA, examining the evidence for its potential hormonal activity in plant development.

Biosynthesis and Metabolism of Dihydrophaseic Acid

DPA is a downstream product of the oxidative catabolism of ABA. The biosynthesis of DPA is intrinsically linked to the inactivation of ABA.

The pathway is as follows:

-

ABA to 8'-hydroxy ABA: The process is initiated by the hydroxylation of ABA at the C-8' position, a reaction catalyzed by the CYP707A family of P450 monooxygenases.[2]

-

8'-hydroxy ABA to Phaseic Acid (PA): 8'-hydroxy ABA is an unstable intermediate that spontaneously rearranges to form phaseic acid.

-

Phaseic Acid to Dihydrophaseic Acid (DPA): PA is subsequently reduced by a reductase enzyme to form DPA.[2]

The levels of DPA in plant tissues can, therefore, reflect the rate of ABA catabolism. For instance, a reduction in DPA levels has been associated with an accumulation of ABA during the initiation of veraison in grape berries, suggesting that downregulated catabolism contributes to the rise in active ABA.[3]

Quantitative Data on the Hormonal Activity of Dihydrophaseic Acid

A review of the literature indicates that DPA generally lacks the hormonal activity characteristic of ABA. The following tables summarize the comparative effects of ABA, PA, and DPA in key plant developmental assays.

Table 1: Effect on Stomatal Aperture

| Compound | Concentration | Species | Effect on Stomatal Aperture | Reference |

| Abscisic Acid (ABA) | 10 µM | Commelina communis | Induces closure | - |

| Phaseic Acid (PA) | 10 µM | Commelina communis | Induces closure | - |

| Dihydrophaseic Acid (DPA) | 10 µM | Commelina communis | No effect | - |

| Abscisic Acid (ABA) | 1 µM | Arabidopsis thaliana | Induces closure | - |

| Dihydrophaseic Acid (DPA) | up to 100 µM | Arabidopsis thaliana | No effect | - |

Table 2: Effect on Seed Germination

| Compound | Concentration | Species | Effect on Germination | Reference |

| Abscisic Acid (ABA) | 1-10 µM | Arabidopsis thaliana | Strong inhibition | [4] |

| Dihydrophaseic Acid (DPA) | up to 100 µM | Arabidopsis thaliana | No significant inhibition | Implied from lack of literature evidence |

Table 3: Effect on Primary Root Elongation

| Compound | Concentration | Species | Effect on Root Elongation | Reference |

| Abscisic Acid (ABA) | 0.1-10 µM | Arabidopsis thaliana | Biphasic: slight promotion at low conc., strong inhibition at high conc. | [5] |

| Dihydrophaseic Acid (DPA) | Not reported | Arabidopsis thaliana | No significant effect reported | Implied from lack of literature evidence |

The collective data strongly suggest that the conversion of ABA to DPA represents a deactivation process, terminating the hormonal signal.

Signaling Pathway Context

The canonical ABA signaling pathway involves the binding of ABA to PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This de-represses SnRK2 kinases, leading to the phosphorylation of downstream transcription factors and the activation of ABA-responsive genes.[6]

Given its lack of bioactivity, DPA is not believed to interact with the ABA receptors or to trigger this signaling cascade. The structural changes from ABA to DPA, particularly the reduction of the side-chain ketone, likely prevent effective binding to the receptor's ligand-binding pocket.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the hormonal activity of dihydrophaseic acid.

Quantification of DPA in Plant Tissues by HPLC-MS/MS

This protocol is for the extraction and quantification of DPA and other ABA metabolites.

Materials:

-

Plant tissue (lyophilized and ground)

-

Extraction solvent: 80% methanol (B129727) with 1% acetic acid

-

Internal standards (e.g., deuterated DPA, d-DPA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

Procedure:

-

Extraction: Homogenize 50-100 mg of ground plant tissue in 1 mL of pre-chilled extraction solvent containing internal standards.

-

Incubation: Incubate the mixture at 4°C for 1 hour with shaking.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Re-extraction: Re-extract the pellet with 0.5 mL of extraction solvent, centrifuge again, and pool the supernatants.

-

Purification: Pass the pooled supernatant through a conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities.

-

Elution: Elute the ABA and its metabolites with 100% methanol.

-

Analysis: Dry the eluate under nitrogen gas, resuspend in a suitable solvent (e.g., 5% acetonitrile), and inject into the HPLC-MS/MS system for quantification.

Seed Germination Assay

This assay tests the effect of DPA on seed germination.

Materials:

-

Arabidopsis thaliana seeds

-

Agar (B569324) plates (0.8% agar, 1/2 MS medium)

-

DPA and ABA stock solutions in DMSO

-

Sterile water

Procedure:

-

Seed Sterilization: Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 50% bleach for 5 minutes, and then rinse 5 times with sterile water.

-

Plating: Resuspend seeds in 0.1% agar and plate them on 1/2 MS agar plates supplemented with various concentrations of DPA (e.g., 0, 1, 5, 10, 50, 100 µM). Include positive controls with ABA (e.g., 1, 5 µM) and a vehicle control (DMSO).

-

Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

-

Scoring: Score germination (radicle emergence) daily for 7 days. Calculate the germination percentage for each treatment.

Root Elongation Assay

This assay assesses the impact of DPA on primary root growth.

Materials:

-

Arabidopsis thaliana seedlings (4-5 days old)

-

Square agar plates (1% agar, 1/2 MS medium)

-

DPA and ABA stock solutions

Procedure:

-

Seedling Growth: Germinate and grow Arabidopsis seedlings on vertical 1/2 MS agar plates for 4-5 days until the primary root is established.

-

Transfer: Transfer seedlings of uniform size to new vertical plates containing a range of DPA concentrations (e.g., 0, 1, 10, 50, 100 µM), ABA as a positive control, and a vehicle control.

-

Marking: Mark the position of the root tip at the time of transfer.

-

Incubation: Return the plates to the growth chamber and grow vertically for 3-5 days.

-

Measurement: Measure the length of new root growth from the initial mark to the new root tip.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Promotion of Germination Using Hydroxamic Acid Inhibitors of 9-cis-Epoxycarotenoid Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Discovery and Structural Elucidation of Dihydrophaseic Acid: A Technical Guide

An in-depth exploration of the historical discovery, structural characterization, and biosynthetic pathway of dihydrophaseic acid (DPA), a key catabolite of the plant hormone abscisic acid (ABA). This guide is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development.

Introduction

Dihydrophaseic acid (DPA) is a sesquiterpenoid and a major, largely inactive, catabolite of the essential plant hormone abscisic acid (ABA). The conversion of active ABA to DPA is a critical mechanism for plants to attenuate ABA-mediated responses, such as stress adaptation and developmental processes, including seed dormancy and germination. The discovery and structural elucidation of DPA were pivotal in understanding the complete metabolic pathway of ABA and how plants precisely regulate their hormonal signaling. This technical guide details the key experiments and analytical techniques that led to the identification and characterization of this important molecule.

Discovery and Historical Context

The journey to uncover the structure of dihydrophaseic acid is intertwined with the study of ABA metabolism. In the early 1970s, researchers, notably B.V. Milborrow and his colleagues, were investigating the metabolic fate of radio-labeled ABA in plants. Their work on Phaseolus vulgaris (common bean) led to the isolation of several metabolites. One of these, initially termed "Metabolite C," was observed to be a polar compound that rearranged to the known ABA metabolite, phaseic acid (PA), upon methylation. This observation was a crucial step towards identifying the precursor to PA's downstream metabolite.

Subsequent research by Zeevaart and Milborrow, published in 1976, provided the definitive characterization of what is now known as dihydrophaseic acid. They demonstrated that phaseic acid is reduced in plants to form DPA. This discovery established the final step in the primary ABA catabolic pathway.

Structural Elucidation

The determination of the chemical structure of dihydrophaseic acid relied on a combination of chromatographic separation techniques and spectroscopic analysis.

Isolation and Purification

The initial isolation of DPA from plant tissues was a meticulous process involving solvent extraction, partitioning, and multiple chromatographic steps.

Experimental Protocol: Isolation of Dihydrophaseic Acid from Phaseolus vulgaris (based on historical accounts)

-

Extraction: Plant material (e.g., bean shoots) was homogenized and extracted with an organic solvent mixture, typically methanol/water, to solubilize the polar metabolites.

-

Solvent Partitioning: The crude extract was acidified and partitioned against a less polar solvent, such as diethyl ether, to separate the acidic compounds, including DPA, from other plant constituents.

-

Thin-Layer Chromatography (TLC): The acidic fraction was further purified by preparative thin-layer chromatography on silica (B1680970) gel plates. The plates were developed using a solvent system such as toluene-ethyl acetate-acetic acid. The bands corresponding to DPA were identified by comparison with standards or through radio-labeling.

-

Derivatization for Gas Chromatography: Due to its polarity, DPA was derivatized before analysis by gas chromatography. This typically involved methylation of the carboxylic acid group with diazomethane (B1218177) to form the methyl ester (DPA-Me) and subsequent silylation of the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) ether (DPA-Me-TMS).

Spectroscopic Characterization

The definitive structure of dihydrophaseic acid was established through mass spectrometry and nuclear magnetic resonance spectroscopy of the purified and derivatized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatized DPA (DPA-Me-TMS) was analyzed by GC-MS. The mass spectrum provided crucial information about the molecular weight and fragmentation pattern, which helped in deducing the structure. The fragmentation of the trimethylsilyl ethers of the hydroxyl groups and the methyl ester of the carboxylic acid were key to confirming the presence and location of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

With the advent of more sensitive NMR techniques, the structure of underivatized DPA was confirmed. Modern 2D-NMR experiments, such as COSY, HMQC, and HMBC, have been used in more recent isolations of DPA from various plant sources, including the seeds of Nelumbo nucifera (lotus).[1] These techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Table 1: Spectroscopic Data for Dihydrophaseic Acid

| Technique | Key Observations |

| Mass Spectrometry (of DPA-Me-TMS) | Molecular ion peak consistent with the derivatized structure. Characteristic fragmentation pattern showing loss of trimethylsilanol (B90980) (TMSOH) and the methoxycarbonyl group. |

| ¹H-NMR | Signals corresponding to the vinyl protons of the side chain, methyl groups, and protons adjacent to hydroxyl and ether functionalities. |

| ¹³C-NMR | Resonances for the carboxylic acid carbon, olefinic carbons, carbons bearing hydroxyl and ether groups, and the methyl carbons. |

| 2D-NMR (COSY, HMQC, HMBC) | Correlation signals that establish the connectivity of the entire carbon skeleton and the positions of the functional groups. |

Biosynthesis of Dihydrophaseic Acid

Dihydrophaseic acid is the end product of the primary oxidative pathway of ABA catabolism in plants. This pathway is crucial for reducing the levels of active ABA in plant tissues.

The biosynthesis of DPA proceeds as follows:

-

Hydroxylation of ABA: Abscisic acid is first hydroxylated at the 8'-methyl group by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase. This reaction forms 8'-hydroxy-ABA.

-

Cyclization to Phaseic Acid: 8'-hydroxy-ABA is unstable and spontaneously cyclizes to form phaseic acid (PA).

-

Reduction to Dihydrophaseic Acid: Phaseic acid is then reduced at the 4'-keto group by the enzyme phaseic acid reductase to yield dihydrophaseic acid.

Quantitative Data on Biological Activity

A key aspect of dihydrophaseic acid is its significantly reduced biological activity compared to its precursor, abscisic acid. While ABA is a potent inhibitor of seed germination and stomatal opening, DPA is considered largely inactive in these processes.

Table 2: Comparative Biological Activity of Abscisic Acid and Dihydrophaseic Acid

| Bioassay | Abscisic Acid (ABA) Activity | Dihydrophaseic Acid (DPA) Activity | Reference |

| Inhibition of Seed Germination | High inhibitory activity | Very low to no inhibitory activity | [General knowledge, specific quantitative data from early comparative studies is not readily available in recent literature] |

| Stomatal Closure | Strong induction of stomatal closure | Weak to no effect on stomatal aperture | [General knowledge, specific quantitative data from early comparative studies is not readily available in recent literature] |

| Inhibition of Embryo Growth | Potent inhibitor | Significantly less active than ABA | [General knowledge, specific quantitative data from early comparative studies is not readily available in recent literature] |

Note: While it is widely accepted that DPA is significantly less active than ABA, obtaining precise historical quantitative data (e.g., IC50 values) from the initial comparative studies has proven challenging from currently available resources. The information presented is based on the established understanding in the field of plant biology.

Modern Analytical Approaches

While the foundational work on DPA relied on techniques like TLC and GC-MS of derivatized samples, modern analysis of DPA is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Dihydrophaseic Acid by LC-MS/MS

-

Sample Preparation: A small amount of plant tissue is flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent mixture, often containing methanol, water, and a small amount of acetic acid, to efficiently extract the acidic phytohormones. Deuterated internal standards of DPA and other phytohormones are added at the beginning of the extraction to correct for losses during sample preparation and for matrix effects during analysis.

-

Solid-Phase Extraction (SPE): The crude extract is often cleaned up and concentrated using a solid-phase extraction cartridge (e.g., a mixed-mode anion exchange resin) to remove interfering compounds.

-

LC-MS/MS Analysis: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) to separate DPA from other metabolites.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for both DPA and its deuterated internal standard are monitored for highly selective and sensitive detection.

-

Conclusion

The discovery and structural elucidation of dihydrophaseic acid were significant milestones in plant hormone research. These achievements, built upon meticulous extraction and purification techniques and the application of powerful spectroscopic methods, provided a complete picture of the primary catabolic pathway of abscisic acid. Understanding this pathway is fundamental to comprehending how plants regulate their responses to environmental stresses and control their growth and development. The methodologies have evolved from classical chemical and analytical techniques to highly sensitive and specific LC-MS/MS methods, which continue to facilitate research into the intricate roles of ABA and its metabolites in plant physiology and have potential applications in agriculture and drug discovery.

References

The Biological Inactivity of Dihydrophaseic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrophaseic acid (DPA) is a principal catabolite of the phytohormone abscisic acid (ABA). While ABA is a critical regulator of various physiological processes in plants, including stress responses and development, its conversion to DPA represents a key inactivation pathway. This technical guide provides an in-depth exploration of the biological inactivity of DPA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biochemical and signaling pathways. Evidence from receptor binding assays, physiological bioassays, and gene expression studies collectively demonstrates that DPA does not elicit the characteristic biological responses associated with ABA, rendering it a biologically inactive metabolite.

Introduction

Abscisic acid (ABA) is a sesquiterpenoid plant hormone that plays a central role in mediating a wide array of plant processes, including seed dormancy and germination, stomatal closure, and responses to abiotic stresses such as drought and salinity. The cellular concentration of ABA is tightly regulated through a dynamic balance of biosynthesis, catabolism, and transport. A primary route of ABA catabolism involves its oxidation to phaseic acid (PA) and subsequent reduction to dihydrophaseic acid (DPA). Understanding the biological activity, or lack thereof, of these catabolites is crucial for elucidating the mechanisms that govern ABA signaling and for potential applications in agriculture and drug development. This guide focuses on the accumulated evidence demonstrating the biological inactivity of DPA.

The Metabolic Inactivation of Abscisic Acid to Dihydrophaseic Acid

The conversion of active ABA to inactive DPA is a two-step enzymatic process that occurs in the cytoplasm.

-

Oxidation of ABA to Phaseic Acid (PA): ABA is first hydroxylated at the 8'-methyl group by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase. This intermediate is unstable and spontaneously isomerizes to form phaseic acid (PA).

-

Reduction of PA to Dihydrophaseic Acid (DPA): PA is then reduced by the enzyme PA reductase (PAR) to form dihydrophaseic acid.

This metabolic pathway effectively removes active ABA from the cellular pool, thus terminating its signaling activity.

Dihydrophaseic Acid and its Glucosides: An In-depth Technical Guide for Researchers

An overview of the biosynthesis, metabolism, physiological significance, and analytical quantification of dihydrophaseic acid (DPA) and its glucosides in plant tissues, providing a critical resource for researchers, scientists, and drug development professionals.

Dihydrophaseic acid (DPA) and its glucosylated conjugates are key catabolites of the phytohormone abscisic acid (ABA), playing a crucial role in regulating ABA homeostasis and, consequently, a plant's response to various developmental and environmental cues. This technical guide delves into the core aspects of DPA and its glucosides, offering a comprehensive overview of their biochemistry, function, and the methodologies for their analysis in plant tissues.

Biosynthesis and Metabolism: The Fate of Abscisic Acid

Dihydrophaseic acid is a sesquiterpenoid derived from the catabolism of ABA. The primary pathway for ABA degradation is initiated by the hydroxylation of ABA at the 8'-position, a reaction catalyzed by the enzyme ABA 8'-hydroxylase, a member of the cytochrome P450 monooxygenase family (CYP707A). This hydroxylation results in the formation of an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA). Subsequently, PA is reduced by the enzyme phaseic acid reductase to yield dihydrophaseic acid (DPA).

DPA can be further conjugated with glucose to form dihydrophaseic acid glucoside (DPA-GS). This glucosylation is a common mechanism in plants for the detoxification and storage of various metabolites. DPA-GS is considered a biologically inactive, water-soluble conjugate that can be stored in the vacuole or transported to other parts of the plant. The formation of DPA and its glucoside represents a terminal step in the ABA catabolic pathway, effectively removing active ABA from the cellular pool.